sodium;tetra(imidazol-1-yl)boranuide

Description

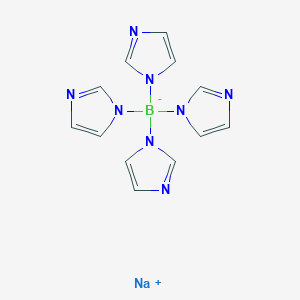

Sodium tetra(imidazol-1-yl)boranuide is a sodium-coordinated borate complex featuring a central boron atom ligated by four imidazol-1-yl groups. This compound belongs to a class of tetra-coordinated borate salts, where the imidazole substituents confer unique electronic and steric properties. Imidazole’s aromaticity and nitrogen donor atoms enhance the compound’s ability to act as a ligand in coordination chemistry, particularly in catalysis and materials science.

Properties

IUPAC Name |

sodium;tetra(imidazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRFSDYWKKOQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BN8Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadolinium (III) 2,4-pentanedionate hydrate can be synthesized through the reaction of gadolinium chloride with 2,4-pentanedione in the presence of a base. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often involve maintaining a specific pH and temperature to ensure the formation of the desired complex.

Industrial Production Methods

In industrial settings, the production of Gadolinium (III) 2,4-pentanedionate hydrate involves large-scale reactions using similar methods as in laboratory synthesis. The process includes the use of high-purity starting materials and controlled reaction environments to achieve consistent product quality. The final product is often subjected to rigorous purification steps to meet the required standards for research applications.

Chemical Reactions Analysis

Types of Reactions

Gadolinium (III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gadolinium oxide.

Reduction: Reduction reactions can convert the gadolinium ion to a lower oxidation state, although this is less common.

Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve the use of other chelating agents under controlled pH and temperature conditions.

Major Products Formed

Oxidation: Gadolinium oxide.

Reduction: Reduced gadolinium complexes.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Gadolinium (III) 2,4-pentanedionate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other gadolinium complexes and materials.

Biology: Employed in studies involving gadolinium-based contrast agents for magnetic resonance imaging (MRI).

Medicine: Investigated for its potential use in targeted drug delivery systems and as a contrast agent in diagnostic imaging.

Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Gadolinium (III) 2,4-pentanedionate hydrate involves its ability to form stable complexes with various ligands. The gadolinium ion interacts with the ligands through coordination bonds, leading to the formation of stable structures. These complexes can interact with biological molecules and systems, making them useful in medical imaging and other applications.

Comparison with Similar Compounds

Sodium Tetraalkylborates (e.g., Sodium Tetraethylborate)

Structural Differences :

- Sodium tetraethylborate (NaBEt₄) and sodium tetra(n-propyl)borate (NaBPr₄) feature alkyl chains instead of aromatic imidazole groups. The alkyl substituents reduce electron density at boron compared to the electron-rich imidazole ligands in sodium tetra(imidazol-1-yl)boranuide.

Functional Comparison :

- Derivatization Efficiency: Sodium tetraalkylborates are widely used in organometallic speciation (e.g., for organotin or organolead compounds in environmental samples) due to their strong reducing properties. The imidazole variant, however, may exhibit enhanced stability in aqueous media owing to hydrogen-bonding interactions from nitrogen lone pairs .

- pH Sensitivity : Alkylborates require alkaline conditions for optimal derivatization, whereas the imidazole derivative’s buffering capacity (from imidazole’s pKa ~7) could broaden its operational pH range .

Table 1: Key Properties of Sodium Tetra(imidazol-1-yl)boranuide vs. Sodium Tetraalkylborates

Tris(imidazol-1-yl)borate Derivatives

Structural Contrast :

Functional Implications :

- Catalytic Activity : Tris(imidazolyl)borates are employed in transition-metal catalysis (e.g., iron complexes). The tetra-coordinated variant may offer improved metal-binding specificity, though this remains speculative without direct experimental data .

- Thermal Stability : Pyrolysis of imidazole-containing polymers (e.g., SiO₂@Cu/Fe-TIPP) suggests that tetra(imidazolyl)borates could exhibit higher thermal resilience compared to tris analogs, owing to increased structural rigidity .

Sodium Perborates

Chemical Distinction :

- Sodium perborates (e.g., NaBO₃·H₂O) contain peroxide groups, unlike the imidazole-coordinated boranuide. Perborates release hydrogen peroxide in water, making them oxidants, whereas the imidazole derivative likely functions as a reductant or ligand .

Q & A

Q. What are the established synthetic methodologies for sodium tetra(imidazol-1-yl)boranuide, and how do reaction conditions influence yield and purity?

Synthesis typically involves Ullmann-type coupling reactions under inert atmospheres. For example, analogous borate complexes (e.g., calix[4]arene derivatives) are prepared via CuI-catalyzed coupling with imidazole derivatives in polar aprotic solvents like DMF at elevated temperatures (120°C for 5 days) . Key variables include catalyst loading (e.g., CuI/N,N'-dimethylethane-1,2-diamine), stoichiometry of imidazole ligands, and post-synthetic purification via recrystallization. Yield optimization (~88%) requires strict control of moisture, as sodium boranuide derivatives are hygroscopic and prone to hydrolysis .

Q. How can vibrational spectroscopy (FT-IR) and X-ray crystallography resolve structural ambiguities in sodium tetra(imidazol-1-yl)boranuide derivatives?

FT-IR combined with DFT calculations (B3LYP/6-311++G(d,p)) identifies key vibrational modes, such as B-N stretching (1,050–1,100 cm⁻¹) and imidazole ring vibrations (1,450–1,600 cm⁻¹), to confirm ligand coordination . X-ray diffraction (MoKα radiation) reveals precise bond lengths (e.g., B–N: ~1.55 Å) and dihedral angles (e.g., imidazole/boron core: ~35.6°), critical for distinguishing tetrahedral vs. distorted geometries .

Q. What are the stability considerations for handling sodium tetra(imidazol-1-yl)boranuide in aqueous vs. non-aqueous media?

The compound is moisture-sensitive, requiring storage under argon or nitrogen. Hydrolysis in water generates borate byproducts and imidazole, detectable via pH shifts (~9–10) and gas chromatography (volatile H₂ evolution) . In non-polar solvents (e.g., THF, DMF), stability improves, but prolonged heating (>80°C) may induce ligand dissociation, monitored via UV-Vis spectroscopy (λ ~270 nm for free imidazole) .

Advanced Research Questions

Q. How do solvent effects (implicit vs. explicit) modulate the electronic properties of sodium tetra(imidazol-1-yl)boranuide in catalytic applications?

Polarizable continuum models (PCM) combined with explicit solvent DFT simulations show that polar solvents (e.g., DMSO) stabilize the boron center via dipole interactions, reducing electrophilicity by ~15% compared to gas-phase calculations. This impacts catalytic activity in cross-coupling reactions, where solvent-coordinated intermediates alter activation barriers (ΔG‡ differences >5 kcal/mol) .

Q. What mechanistic insights explain contradictory reports on the compound’s redox behavior in MOF synthesis?

Conflicting electrochemical data (e.g., E₁/₂ ranging from −1.2 V to −0.8 V vs. Ag/AgCl) arise from ligand lability during cyclic voltammetry. In situ Raman spectroscopy under controlled potentials reveals reversible boron-centered redox processes only in rigid MOF frameworks, whereas free ligands undergo irreversible imidazole ring oxidation .

Q. How can crystallographic data reconcile discrepancies in NMR assignments for sodium tetra(imidazol-1-yl)boranuide derivatives?

ABM splitting in ¹H NMR (e.g., δ 7.2–7.8 ppm for imidazole protons) correlates with crystal packing effects. For example, calixarene-boranuide hybrids exhibit anisotropic shielding due to π-stacking (interplanar distance: 3.8–4.1 Å), validated by comparing solution-state NMR with solid-state MAS NMR .

Q. What strategies optimize selective gas adsorption in MOFs incorporating sodium tetra(imidazol-1-yl)boranuide as a node?

Tuning pore aperture (4.65–7.79 Å) via ligand functionalization (e.g., benzyloxy groups) enables kinetic separation of CO₂/N₂ (3.3 Å vs. 3.6 Å). Adsorption isotherms at 298 K show >90% selectivity for CO₂ at 1 bar, attributed to dipole-quadrupole interactions with the boron center .

Methodological Guidelines

Q. Experimental Design

- Synthesis : Use Schlenk-line techniques for air-sensitive steps. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

- Characterization : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with Karl Fischer titration to quantify hydrolytic degradation .

Q. Data Contradiction Resolution

- Compare computational (DFT) and experimental (XRD) bond lengths; deviations >0.05 Å suggest dynamic effects or solvent coordination .

- Use variable-temperature NMR to distinguish static vs. dynamic disorder in crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.